molecular formula C18H15N3O4 B2845018 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-43-9

4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2845018
CAS No.: 898463-43-9
M. Wt: 337.335
InChI Key: KPSJXMZMHKGWCA-UHFFFAOYSA-N
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Description

4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound composed of a complex structure incorporating nitro, benzamide, and pyrroloquinoline moieties. It's a synthetic molecule, likely developed in the pursuit of therapeutic or research applications, given its intricate design and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound typically involves multi-step organic synthesis:

  • Formation of the pyrroloquinoline core: : This could involve cyclization reactions starting from simpler aromatic precursors.

  • Introduction of the 4-nitrobenzoyl group: : This is likely achieved via nucleophilic substitution reactions on a suitable intermediate with 4-nitrobenzoyl chloride or an equivalent reagent.

  • Final assembly: : Linking the pyrroloquinoline and the nitrobenzamide through an amide bond formation, likely using coupling agents such as EDC or HATU in an appropriate solvent (e.g., dichloromethane, DMF).

Industrial Production Methods

Given the specialized nature of this molecule, it's not something likely to be mass-produced industrially without specific demand. In an industrial setting, the process would involve large-scale synthesis following optimized reaction conditions to ensure high yield and purity, employing standard industrial organic synthesis techniques like continuous flow chemistry or batch reactors.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : The nitro group can undergo reduction to form an amino group, often using reagents like iron/hydrochloric acid or catalytic hydrogenation.

  • Substitution: : The compound can participate in nucleophilic aromatic substitution reactions, particularly involving the nitro group as an electron-withdrawing entity.

  • Amide Bond Hydrolysis: : Under acidic or basic conditions, the amide bond might hydrolyze to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Reduction: : Iron in hydrochloric acid, Pd/C with H2 gas, or other mild reducing agents.

  • Substitution: : Reagents like sodium ethoxide or methoxide in ethanol.

  • Hydrolysis: : Hydrochloric acid (acidic hydrolysis) or sodium hydroxide (basic hydrolysis).

Major Products

  • Reduction: : 4-amino-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide.

  • Hydrolysis: : Corresponding carboxylic acid and 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amine.

Scientific Research Applications

Chemistry

  • As a model compound in studies of nitro and amide reduction mechanisms.

  • Intermediate in the synthesis of more complex organic molecules or potential drugs.

Biology

  • Potential bioactive molecule for in vitro studies, including cytotoxicity assays or enzyme inhibition studies.

Medicine

  • Exploration in drug design and development, especially if linked to known biological targets through structure-activity relationship (SAR) studies.

Industry

  • Specialized applications in fine chemical synthesis or as a precursor to functionalized materials.

Mechanism of Action

The mechanism of action would depend on its biological target, which could involve inhibition or modulation of specific enzymes or receptors. The nitro group might undergo bio-reductive activation, leading to intermediates that interact with nucleophilic sites in proteins or DNA, a common pathway for bioactive nitroaromatics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Similar except lacking the nitro group, likely less reactive in redox chemistry.

  • 4-nitro-N-(2-oxo-1,2-dihydroquinolin-8-yl)benzamide: : Another analogue, but with a simpler quinoline core structure.

Uniqueness

  • The 4-nitro group adds unique chemical reactivity, especially in reduction and substitution reactions.

  • The pyrroloquinoline core provides a distinct framework that could impart specific biological activity or properties different from simpler structures.

There you have it. A deep dive into the intricate world of 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide. Any other compounds you want to uncover?

Properties

IUPAC Name

4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16-10-13-9-14(8-12-2-1-7-20(16)17(12)13)19-18(23)11-3-5-15(6-4-11)21(24)25/h3-6,8-9H,1-2,7,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSJXMZMHKGWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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